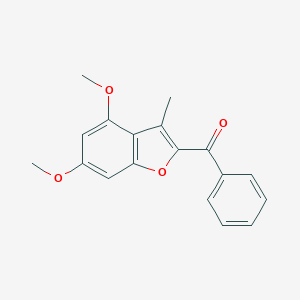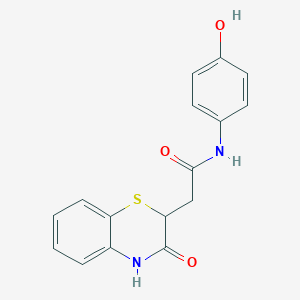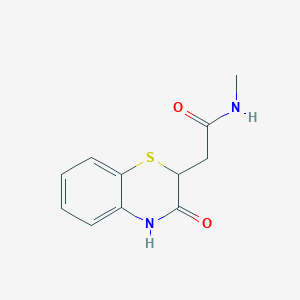
2-Chloro-4',6'-dimethoxy-2'-hydroxychalcone, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone is a chemical compound with the empirical formula C17H15ClO4 and a molecular weight of 318.75 g/mol . This compound is part of the chalcone family, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
The synthesis of 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Chemical Reactions Analysis
2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding chalcone epoxides or diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chalcone to its corresponding dihydrochalcone.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various chalcone derivatives.
Biology: Chalcones, including this compound, are studied for their potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of chalcones in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone involves its interaction with various molecular targets and pathways. Chalcones are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. They also exhibit antioxidant activity by scavenging free radicals and chelating metal ions. Additionally, chalcones can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone can be compared with other chalcones such as:
- 3’,4’-Dimethoxy-2’-hydroxychalcone
- 5’-Bromo-3’-chloro-2’-hydroxychalcone
- 3-Bromo-4’,6’-dimethoxy-2’-hydroxychalcone
- 4’,6’-Dimethoxy-4-dimethylamino-2’-hydroxychalcone
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the chloro group in 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone makes it unique and can influence its interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C17H15ClO4 |
|---|---|
Molecular Weight |
318.7g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO4/c1-21-12-9-15(20)17(16(10-12)22-2)14(19)8-7-11-5-3-4-6-13(11)18/h3-10,20H,1-2H3/b8-7+ |
InChI Key |
YZXFAXZRQRCABV-BQYQJAHWSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)O |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2Cl)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)O |
Synonyms |
2-chloro-4',6'-dimethoxy-2'-hydroxychalcone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B491180.png)











![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)

